N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenylmethyl group and a methanimine group attached to a 5-methylthiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized, often starting from ethylenediamine and diethanolamine under high-temperature conditions.
Substitution with 2,4-Dimethylphenylmethyl Group: The piperazine intermediate is then reacted with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2,4-dimethylphenylmethyl group.
Attachment of the Methanimine Group: The final step involves the reaction of the substituted piperazine with 5-methylthiophene-2-carbaldehyde under acidic conditions to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,4-dimethylphenyl)piperazin-1-yl]-1-(thiophen-2-yl)methanimine
- N-[4-(2,4-dimethylphenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine
Uniqueness
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-15-4-6-18(16(2)12-15)14-21-8-10-22(11-9-21)20-13-19-7-5-17(3)23-19/h4-7,12-13H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJWQVGTKBUHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.